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Introduction
Adrixetinib (formerly Q702) is an orally bioavailable, selective small molecule inhibitor

targeting the receptor tyrosine kinases (RTKs) Axl, Mer, and colony-stimulating factor 1

receptor (CSF1R).[1] These kinases are key players in tumor progression, immune evasion,

and drug resistance.[1][2][3] Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family, are

implicated in promoting tumor cell survival, proliferation, invasion, and metastasis, while also

contributing to an immunosuppressive tumor microenvironment (TME).[1][3][4] CSF1R is

crucial for the differentiation and function of tumor-associated macrophages (TAMs) and

myeloid-derived suppressor cells (MDSCs), which dampen anti-tumor immune responses.[2][5]

[6] By simultaneously inhibiting these three targets, Adrixetinib aims to remodel the TME from

an immunosuppressive to an immune-stimulatory state, thereby enhancing anti-tumor immunity

and potentially overcoming resistance to other therapies, including immune checkpoint

inhibitors.[2][4][5][6]

This technical guide provides a comprehensive overview of the preclinical research findings for

Adrixetinib, presenting key quantitative data, detailed experimental methodologies, and visual

representations of its mechanism of action and experimental workflows.

Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of

Adrixetinib, demonstrating its potency and efficacy in various assays and models.
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Table 1: In Vitro Kinase Inhibition
Target Kinase IC50 (nM) Assay Type

Axl 0.3
Kinase-domain binding-based

assay

Mer 0.8
Kinase-domain binding-based

assay

CSF1R 8.7
Kinase-domain binding-based

assay

Data sourced from a kinase-

domain binding-based assay

assessing the inhibitory activity

of Adrixetinib.[7]

Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse
Models
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Tumor Model
Treatment
Group

Dosing
Tumor Growth
Inhibition (%)

Key Findings

CT26 (colorectal

carcinoma)
Adrixetinib Not Specified Significant

Remodeling of

the TME towards

immune

stimulation.

MC38 (colon

adenocarcinoma)
Adrixetinib Not Specified Significant

Expansion of M1

macrophage and

CD8+ T cell

populations.

4T1 (breast

cancer)
Adrixetinib Not Specified Significant

Decrease in M2

macrophage and

MDSC

populations.

B16F10

(melanoma)
Adrixetinib Not Specified Significant

Increased MHC

class I and E-

cadherin

expression in

tumor cells.

Preclinical

studies in various

syngeneic tumor

mouse models

demonstrated

significant anti-

tumor activity of

Adrixetinib.[5][6]

Experimental Protocols
This section details the methodologies for key preclinical experiments cited in the research of

Adrixetinib.

In Vitro Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of Adrixetinib
against the target kinases Axl, Mer, and CSF1R.

Methodology: A kinase-domain binding-based assay was utilized. The specific recombinant

kinase domains of human Axl, Mer, and CSF1R were incubated with varying concentrations

of Adrixetinib. The binding of a fluorescently labeled ATP-competitive ligand to the kinase

domain was measured. The displacement of this ligand by Adrixetinib was quantified to

determine the IC50 values. Data analysis was performed using non-linear regression to fit a

dose-response curve.[7]

Syngeneic Mouse Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of Adrixetinib as a monotherapy and in

combination with other agents.

Cell Lines: CT26 (colorectal carcinoma), MC38 (colon adenocarcinoma), 4T1 (breast

cancer), and B16F10 (melanoma) cell lines were used.

Animal Model: BALB/c or C57BL/6 mice were used, depending on the origin of the tumor cell

line.

Procedure:

Tumor cells were implanted subcutaneously into the flank of the mice.

When tumors reached a palpable size, mice were randomized into treatment and control

groups.

Adrixetinib was administered orally at specified doses and schedules.

Tumor volume was measured regularly using calipers.

At the end of the study, tumors were excised, weighed, and processed for further analysis

(e.g., histology, flow cytometry).

Data Analysis: Tumor growth curves were plotted, and tumor growth inhibition was

calculated. Statistical analysis was performed to compare treatment groups.
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Flow Cytometry Analysis of Tumor-Infiltrating Immune
Cells

Objective: To characterize the changes in the immune cell populations within the tumor

microenvironment following Adrixetinib treatment.

Sample Preparation: Tumors from treated and control mice were harvested and dissociated

into single-cell suspensions using enzymatic digestion and mechanical disruption.

Staining: The single-cell suspensions were stained with a panel of fluorescently conjugated

antibodies specific for various immune cell markers, including but not limited to:

T cells: CD3, CD4, CD8

Macrophages: F4/80, CD11b, CD206 (M2 marker), iNOS (M1 marker)

Myeloid-Derived Suppressor Cells (MDSCs): CD11b, Gr-1

Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer. The data

was analyzed using appropriate software to quantify the percentages and absolute numbers

of different immune cell populations within the tumor.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the

preclinical research of Adrixetinib.
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Caption: Mechanism of action of Adrixetinib targeting Axl, Mer, and CSF1R.
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Caption: Modulation of the tumor microenvironment by Adrixetinib.
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Caption: Workflow for in vivo syngeneic mouse model experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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